molecular formula C62H90CoN13O15P-2 B081358 Hydroxocobalamin CAS No. 13422-51-0

Hydroxocobalamin

Cat. No.: B081358
CAS No.: 13422-51-0
M. Wt: 1347.4 g/mol
InChI Key: ITFLMCXLENHUAD-PMEYKKDOSA-L
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Description

Hydroxocobalamin, also known as vitamin B12a, is a natural form of vitamin B12 and a member of the cobalamin family of compounds. It is a water-soluble vitamin found in food and used as a dietary supplement. This compound is essential for DNA synthesis, red blood cell formation, and neurological function. It is commonly used to treat vitamin B12 deficiency, pernicious anemia, and cyanide poisoning .

Mechanism of Action

Target of Action

The primary target of Cyanokit, also known as Hydroxocobalamin or Hydroxomin, is cyanide, a highly toxic compound that inhibits cellular respiration . Cyanide binds to cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, preventing the utilization of oxygen and leading to cellular death .

Mode of Action

This compound interacts with cyanide ions to form cyanocobalamin, a non-toxic compound . Each this compound molecule can bind one cyanide ion by substituting the hydroxo ligand linked to the trivalent cobalt ion to form cyanocobalamin . This reaction effectively neutralizes cyanide, preventing it from inhibiting cellular respiration .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mitochondrial electron transport chain. By neutralizing cyanide, this compound prevents the inhibition of cytochrome c oxidase, thereby allowing the electron transport chain to function properly . This allows cells to continue producing ATP through oxidative phosphorylation, preventing cellular death and the systemic effects of cyanide poisoning .

Pharmacokinetics

This compound has a half-life of 26-31 hours and is primarily excreted in the urine . It forms cobalamin (III) complexes, which are then excreted . The pharmacokinetics of this compound contribute to its efficacy in treating cyanide poisoning, as it remains in the body for a sufficient amount of time to neutralize cyanide, but is also excreted in a timely manner to prevent toxicity .

Result of Action

The primary result of this compound’s action is the neutralization of cyanide, preventing cellular death and the systemic effects of cyanide poisoning . This includes preventing lactic acid accumulation, which is a result of anaerobic metabolism when cells are unable to utilize oxygen due to cyanide’s inhibition of the electron transport chain .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other substances in the body, such as thiosulfate, can compete with this compound for cyanide ions . Additionally, the pH of the body can impact the stability of this compound and its ability to bind cyanide

Biochemical Analysis

Biochemical Properties

Hydroxocobalamin acts as a coenzyme for various metabolic functions, including fat and carbohydrate metabolism and protein synthesis . It is necessary for growth, cell replication, hematopoiesis, and nucleoprotein as well as myelin synthesis . This is largely due to its effects on the metabolism of methionine, folic acid, and malonic acid .

Cellular Effects

This compound has antioxidant effects and is a co-factor in mitochondrial energy metabolism . It contributes to DNA synthesis, the methylation cycle, and epigenetic regulation . It is required for normal nervous system functioning and red blood cell development and maturation .

Molecular Mechanism

Each this compound molecule can bind one cyanide ion by substituting it for the hydroxo ligand linked to the trivalent cobalt ion, forming cyanocobalamin, which is then excreted in the urine .

Temporal Effects in Laboratory Settings

In laboratory settings, the duration of interference for blood tests does not exceed 48 hours, but urinalysis and dialysis interference can last for 8 days . Plasma collected from patients who have received this compound may appear as a grossly hemolyzed sample .

Dosage Effects in Animal Models

In animal studies, the minimum lethal dose for KCN was estimated to be between 0.08mmol/kg (100% survival to 90min) and 0.12mmol/kg (100% lethal at 90min) .

Metabolic Pathways

Cobalamins, including this compound, are absorbed in the ileum and stored in the liver . They continuously undergo enterohepatic recycling via secretion in the bile .

Transport and Distribution

This compound is transported and distributed within cells and tissues via absorption in the ileum and storage in the liver .

Subcellular Localization

As a water-soluble vitamin, it is likely to be found in the cytosol and possibly within cellular organelles involved in metabolic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin through a reduction process. One common method involves the use of zinc granules and hydrochloric acid to generate nascent hydrogen, which reduces cyanocobalamin to this compound .

Industrial Production Methods: Commercially, this compound is produced using bacterial fermentation. Specific strains of bacteria are cultured to produce cobalamins, which are then extracted and purified to obtain this compound . The process involves several steps, including fermentation, extraction, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions: Hydroxocobalamin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents like zinc and hydrochloric acid are used.

    Substitution: Cyanide ions are used for substitution reactions.

Major Products:

Scientific Research Applications

Hydroxocobalamin has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Cyanocobalamin
  • Methylcobalamin
  • Adenosylcobalamin

Hydroxocobalamin stands out due to its natural occurrence, longer half-life, and unique ability to detoxify cyanide.

Properties

CAS No.

13422-51-0

Molecular Formula

C62H90CoN13O15P-2

Molecular Weight

1347.4 g/mol

IUPAC Name

cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate;hydrate

InChI

InChI=1S/C62H90N13O14P.Co.H2O/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);;1H2/p-2/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;;/m0../s1

InChI Key

ITFLMCXLENHUAD-PMEYKKDOSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@@H](C)CNC(=O)CC[C@@]\4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co]

SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[OH-].[Co+3]

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.O.[Co]

Color/Form

Dark red, orthorhombic needles or platelets from water and acetone
DARK RED CRYSTALS OR RED CRYSTALLINE POWDER

melting_point

200 °C (decomposes)

13422-51-0

physical_description

Dark red solid;  [Merck Index] Odorless or with a slight odor of acetone;  [HSDB]

solubility

Moderately sol lower aliphatic alcohols;  practically insoluble in acetone, ether, petroleum ether, halogenated hydrocarbons, benzene, chloroform
PRACTICALLY INSOL IN CHLOROFORM

Synonyms

Hydroxo-Cobalamin
Hydroxocobalamin
Hydroxycobalamin

vapor_pressure

2.06X10-11 mm Hg at 25 °C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Hydroxocobalamin

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